![molecular formula C15H15F2NO4S B4286523 N-(3,4-dimethoxybenzyl)-2,4-difluorobenzenesulfonamide](/img/structure/B4286523.png)
N-(3,4-dimethoxybenzyl)-2,4-difluorobenzenesulfonamide
Overview
Description
N-(3,4-dimethoxybenzyl)-2,4-difluorobenzenesulfonamide, commonly known as DBCO-alkyne, is a chemical compound widely used in scientific research for its unique properties. DBCO-alkyne is a bioorthogonal chemical reagent that allows for specific labeling and detection of biomolecules in biological systems.
Mechanism of Action
DBCO-alkyne reacts with azide-containing molecules through a copper-catalyzed cycloaddition reaction, commonly known as click chemistry. This reaction results in the formation of a stable triazole linkage between the DBCO-alkyne and the azide-containing molecule. This reaction is highly specific and efficient, allowing for the detection of low-abundance biomolecules in complex biological systems.
Biochemical and Physiological Effects:
DBCO-alkyne is a non-toxic compound that does not interfere with biological processes. It has been shown to have minimal effects on cell viability, proliferation, and differentiation. DBCO-alkyne can be used to label a variety of biomolecules, including proteins, lipids, and nucleic acids, without affecting their function.
Advantages and Limitations for Lab Experiments
DBCO-alkyne has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of applications. It is also highly specific and efficient, allowing for the detection of low-abundance biomolecules in complex biological systems. However, DBCO-alkyne has some limitations. It requires the use of copper as a catalyst, which can be toxic to cells. It also requires the use of azide-containing molecules, which are not naturally present in biological systems and need to be introduced artificially.
Future Directions
DBCO-alkyne has opened up new avenues for research in the field of bioorthogonal chemistry. There are several future directions for the development and application of DBCO-alkyne. One direction is the development of more efficient and selective catalysts for click chemistry reactions. Another direction is the development of new bioorthogonal chemical reagents that can label and detect biomolecules in different ways. DBCO-alkyne can also be used in combination with other bioorthogonal reagents to create more complex labeling and detection strategies. Finally, DBCO-alkyne can be used in drug discovery to identify new drug targets and develop new therapeutics.
Conclusion:
In conclusion, DBCO-alkyne is a versatile and unique chemical reagent that has revolutionized the field of bioorthogonal chemistry. Its specific and efficient labeling properties have opened up new avenues for research in a variety of applications. While it has some limitations, DBCO-alkyne has the potential to continue to drive innovation in the field of chemical biology.
Scientific Research Applications
DBCO-alkyne has gained popularity in scientific research due to its unique bioorthogonal properties. It can selectively react with azide-containing molecules in biological systems without interfering with other biomolecules. This allows for specific labeling and detection of biomolecules in live cells, tissues, and organisms. DBCO-alkyne has been used in a variety of applications, including imaging, proteomics, glycomics, and drug discovery.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2,4-difluorobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO4S/c1-21-13-5-3-10(7-14(13)22-2)9-18-23(19,20)15-6-4-11(16)8-12(15)17/h3-8,18H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVKPVQZQUASAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-2,4-difluorobenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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